molecular formula C25H23N3O3S2 B2736184 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide CAS No. 896676-13-4

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2736184
CAS No.: 896676-13-4
M. Wt: 477.6
InChI Key: KEEBCZDEZZJDRG-UHFFFAOYSA-N
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Description

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide is an organic compound with a complex structure, typically utilized in advanced chemical and biological research due to its unique properties. This compound is characterized by the presence of quinoline, sulfonyl, and benzamide functional groups, making it a significant subject of study for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions The synthesis of 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide typically involves multi-step organic reactions:

  • Formation of 3,4-dihydroquinoline

    Starting with the appropriate aniline derivative, cyclization is conducted under acidic conditions to yield 3,4-dihydroquinoline.

  • Sulfonylation

    The resulting 3,4-dihydroquinoline is treated with a sulfonyl chloride to attach the sulfonyl group.

  • Benzamide Coupling

    A benzothiazole derivative, specifically 4,7-dimethylbenzo[d]thiazol-2-amine, undergoes coupling with the intermediate to form the final benzamide structure. Industrial Production Methods While laboratory methods focus on precise reaction conditions and high-purity products, industrial production may involve optimized, large-scale protocols, employing continuous flow chemistry or catalytic processes to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    The quinoline ring may undergo oxidation under suitable conditions, yielding various oxidized derivatives.

  • Reduction

    The sulfonyl group can be reduced to thiol derivatives.

  • Substitution

    The compound can participate in nucleophilic aromatic substitution reactions, particularly at the benzothiazole moiety. Common Reagents and Conditions

  • Oxidation

    Potassium permanganate or chromic acid.

  • Reduction

    Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

  • Substitution

    Nucleophiles such as amines or alkoxides. Major Products Formed Products depend on the specific reactions but may include oxidized quinoline derivatives, reduced sulfonyl groups, and substituted benzothiazole compounds.

Scientific Research Applications

Chemistry Utilized in studying electron-rich aromatic systems and their interactions with sulfonyl and benzamide groups. Biology Employed in understanding the biological activity of sulfonamide derivatives, often as enzyme inhibitors or receptor antagonists. Medicine Explored for potential therapeutic uses, particularly in designing drugs targeting specific enzymes or signaling pathways. Industry Used in developing advanced materials with specific electronic or structural properties, such as organic semiconductors.

Mechanism of Action

The compound's mechanism of action involves interaction with biological macromolecules, often via binding to active sites of enzymes or receptors, modulating their activity.

  • Molecular Targets

    Enzymes such as kinases or proteases.

  • Pathways

    Influences signaling pathways by altering enzyme activities or receptor interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(benzothiazol-2-yl)benzamide

    Lacks the methyl groups on the benzothiazole, providing different steric properties.

  • N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(sulfonyl)-benzamide

    Lacks the 3,4-dihydroquinolin-1(2H)-yl group, altering its biological and chemical reactivity. Uniqueness The presence of both 3,4-dihydroquinolin-1(2H)-yl and 4,7-dimethylbenzo[d]thiazol-2-yl groups in the compound provides a unique set of properties, making it particularly valuable for specific applications that require these functional groups in tandem.

Hope this gives you the detailed breakdown you need

Properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S2/c1-16-9-10-17(2)23-22(16)26-25(32-23)27-24(29)19-11-13-20(14-12-19)33(30,31)28-15-5-7-18-6-3-4-8-21(18)28/h3-4,6,8-14H,5,7,15H2,1-2H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEBCZDEZZJDRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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